2-(2,4-Dinitrophenyl)malondialdehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6N2O6 |
|---|---|
Molecular Weight |
238.15 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)propanedial |
InChI |
InChI=1S/C9H6N2O6/c12-4-6(5-13)8-2-1-7(10(14)15)3-9(8)11(16)17/h1-6H |
InChI Key |
DFQRFRHMAHLVJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C=O)C=O |
Origin of Product |
United States |
Chemical Synthesis and Formation Mechanisms of the 2 2,4 Dinitrophenyl Malondialdehyde Derivative
Reaction Pathways for the Generation of 2-(2,4-Dinitrophenyl)malondialdehyde Derivative (e.g., Hydrazone and Pyrazole (B372694) Formation)
The reaction between malondialdehyde (MDA) and 2,4-dinitrophenylhydrazine (B122626) (DNPH) proceeds through a well-established pathway involving the formation of a hydrazone, which can subsequently cyclize to form a more stable pyrazole derivative. nih.govresearchgate.net This transformation is typically carried out in an acidic medium.
The initial step of the reaction is a nucleophilic addition of the amino group of DNPH to one of the carbonyl groups of MDA. This is followed by the elimination of a water molecule, a classic condensation reaction, to form a 2,4-dinitrophenylhydrazone derivative of malondialdehyde. wikipedia.orglibretexts.orgchemguide.co.uk This intermediate is the initial product of the derivatization.
However, due to the presence of a second aldehyde group in the malondialdehyde backbone, an intramolecular cyclization can occur. The hydrazone intermediate undergoes a subsequent reaction where the remaining aldehyde group reacts with the secondary amine of the hydrazone moiety. This intramolecular condensation, also involving the elimination of a water molecule, leads to the formation of a five-membered heterocyclic ring, specifically 1-(2,4-dinitrophenyl)pyrazole. nih.gov This pyrazole derivative is often the final and more stable product detected in analytical methods. nih.gov
In some synthetic contexts, particularly for the preparation of substituted pyrazole-4-carbaldehydes, the Vilsmeier-Haack reaction is employed. researchgate.netchemmethod.comrsc.org This reaction involves the treatment of a hydrazone with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to achieve cyclization and formylation, yielding a pyrazole ring with a formyl group at the 4-position. researchgate.netchemmethod.comresearchgate.nethilarispublisher.com
Stoichiometry and Reaction Kinetics in Derivatization Processes
The stoichiometry of the derivatization reaction between MDA and DNPH significantly favors the use of a large excess of the derivatizing agent, DNPH. Research has shown that to achieve a complete and efficient derivatization of MDA, a substantial molar excess of DNPH is necessary. nih.govresearchgate.net One study determined that an optimal molar ratio of DNPH to MDA is as high as 1600:1. nih.gov This high ratio is required to drive the reaction equilibrium towards the formation of the derivative, especially when dealing with low concentrations of MDA in biological samples where other carbonyl compounds might compete for the reagent. nih.govresearchgate.net
The kinetics of the reaction involve a two-step process. The initial formation of the hydrazone is a relatively fast reaction, occurring almost instantaneously. nih.gov This is followed by a slower, rate-determining step, which is the cyclization of the hydrazone to form the 1-(2,4-dinitrophenyl)pyrazole. nih.gov While the initial derivatization can be completed in as little as 10 to 30 minutes at room temperature, longer incubation times are often employed to ensure the completion of the subsequent cyclization reaction. nih.gov
Influence of Reaction Conditions (e.g., pH, Temperature, Reagent Concentration) on Derivative Yield and Purity for Research Applications
The yield and purity of the this compound derivative are highly dependent on the reaction conditions. Careful optimization of pH, temperature, and reagent concentrations is crucial for achieving accurate and reproducible results in research applications.
pH: The derivatization reaction is catalyzed by an acidic environment. mdpi.comresearchgate.net Protons play a significant role in the activation of the carbonyl group of MDA, making it more susceptible to nucleophilic attack by DNPH. nih.gov While various acids can be used, studies have shown that the choice of acid can impact the purity of the final product. For instance, the use of acetic acid has been found to result in lower procedural blank signals compared to stronger acids like perchloric or formic acid, thereby improving the accuracy of the measurement. nih.gov A pH of approximately 3.2 has been reported as suitable for the derivatization. nih.gov
Temperature: The reaction temperature influences the rate of the derivatization and the final yield of the product. While the reaction can proceed at room temperature, elevated temperatures are often used to accelerate the process and ensure complete reaction. nih.govlongdom.org One study found that an incubation temperature of 50°C for 2 hours resulted in a significantly higher yield of the MDA-DNPH adduct compared to reactions carried out at 25°C for a shorter duration. longdom.org However, excessively high temperatures should be avoided as they can lead to the degradation of the reactants or the product. researchgate.net
Reagent Concentration: As mentioned in the stoichiometry section, a high concentration of DNPH relative to MDA is critical for maximizing the yield of the derivative. nih.govresearchgate.net This is particularly important in complex biological matrices where other aldehydes and ketones may be present and compete for the derivatizing agent. nih.gov Insufficient DNPH concentration can lead to incomplete derivatization and an underestimation of the MDA concentration. However, an excessive concentration of DNPH can also be problematic, potentially leading to signal suppression in certain analytical techniques. nih.gov Therefore, the concentration of DNPH needs to be optimized for the specific application and analytical method being used.
| Parameter | Optimal Condition | Rationale |
| pH | ~3.2 (Acetic Acid) | Acid catalysis is required for the reaction. Acetic acid provides a suitable acidic environment while minimizing background interference compared to stronger acids. nih.gov |
| Temperature | 50°C | Increases the reaction rate and yield of the derivative. longdom.org While the reaction proceeds at room temperature, heating ensures completion. |
| Reagent Ratio (DNPH:MDA) | High molar excess (e.g., 1600:1) | Drives the reaction equilibrium towards product formation, ensuring complete derivatization of MDA, especially in complex samples with competing carbonyls. nih.govresearchgate.net |
| Incubation Time | 2 hours (at 50°C) | Allows for the completion of both the initial fast hydrazone formation and the subsequent slower cyclization to the pyrazole derivative. longdom.org |
Spectroscopic and Structural Characterization of the 2 2,4 Dinitrophenyl Malondialdehyde Derivative
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of chemical compounds. In the context of the MDA-DNPH derivative, NMR is crucial for confirming the formation of the cyclized 1-(2,4-dinitrophenyl)pyrazole structure, as opposed to a simple open-chain hydrazone. While comprehensive, peer-reviewed spectral assignments for the unsubstituted 1-(2,4-dinitrophenyl)pyrazole are not extensively tabulated in foundational literature, its structural confirmation is reported in studies involving related derivatives. jocpr.com The expected ¹H-NMR spectrum can be inferred from the chemical principles and known spectral data of its constituent parts: the pyrazole (B372694) ring and the 2,4-dinitrophenyl group.
The ¹H-NMR spectrum is expected to show distinct signals for the protons on both heterocyclic rings. The three protons on the pyrazole ring would likely appear as a doublet, a triplet, and a doublet, with coupling constants characteristic of a three-spin system on a five-membered ring. The protons on the 2,4-dinitrophenyl ring are in a highly deshielded environment due to the strong electron-withdrawing effects of the two nitro groups. This would result in signals appearing far downfield, typically between 8.0 and 9.0 ppm. For comparison, the aromatic protons of the parent DNPH molecule are observed at 7.90 ppm (d), 8.35 ppm (dd), and 8.90 ppm (d). scirp.org
¹³C-NMR and two-dimensional NMR techniques, such as HSQC and HMBC, would further corroborate the structure by establishing the connectivity between protons and carbons, providing unambiguous evidence for the pyrazole ring formation. hmdb.ca
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Pyrazole C3-H & C5-H | ~7.5 - 8.5 | Doublet / Multiplet | Deshielded by the pyrazole ring nitrogen and adjacent dinitrophenyl group. |
| Pyrazole C4-H | ~6.5 - 7.0 | Triplet / Multiplet | Typically the most upfield proton on the pyrazole ring. |
| DNP C6'-H | ~8.0 - 8.5 | Doublet | Influenced by the ortho-nitro group. |
| DNP C5'-H | ~8.5 - 9.0 | Doublet of Doublets | Coupled to both C3'-H and C6'-H. |
| DNP C3'-H | ~8.8 - 9.2 | Doublet | Highly deshielded proton ortho to two nitro groups. |
Mass Spectrometry (MS) Analysis for Derivative Identification and Fragmentation Patterns
Mass spectrometry (MS) is a fundamental tool for confirming the identity of the MDA-DNPH derivative by providing precise mass-to-charge ratio (m/z) information. Research has conclusively shown that the derivative formed is 1-(2,4-dinitrophenyl)pyrazole. scispace.com High-resolution mass spectrometry (HRMS) further solidifies this identification by providing the exact mass of the molecule, allowing for the determination of its elemental formula.
In analytical methods utilizing ultra-high-performance liquid chromatography coupled with HRMS (UHPLC-HRMS), the derivative is often monitored in positive electrospray ionization mode. researchgate.net The protonated molecule [M+H]⁺ is a primary ion of interest. For quantitative studies, a stable isotope-labeled internal standard, such as dideuterated MDA (D₂-MDA), is used. The resulting D₂-MDA-DNPH derivative allows for accurate quantification by correcting for matrix effects and variations in instrument response. researchgate.net The mass spectrometer's enhanced duty cycle (EDC) mode can be centered on the expected m/z of the derivative to increase sensitivity. researchgate.net
| Ion | Description | Reported m/z | Reference |
|---|---|---|---|
| [MDA-DNPH+H]⁺ | Protonated molecule of the primary derivative | 235 | researchgate.net |
| [D₂-MDA-DNPH+H]⁺ | Protonated molecule of the dideuterated internal standard | 237.0529 (exact mass) | researchgate.net |
| M+2 Isotope | Natural abundance ¹³C₂ isotope of the primary derivative | 237.0588 (exact mass) | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectrophotometry and Photodiode Array (PDA) Detection Properties in Research Methodologies
The 1-(2,4-dinitrophenyl)pyrazole derivative possesses strong chromophoric properties, making it highly suitable for detection by Ultraviolet-Visible (UV-Vis) spectrophotometry. This characteristic is extensively exploited in analytical methods where high-performance liquid chromatography (HPLC) is coupled with a UV-Vis or Photodiode Array (PDA) detector. sci-hub.seresearchgate.net
The derivatization of the nearly non-absorbing MDA molecule into the intensely colored DNPH derivative significantly enhances the sensitivity of detection. nih.gov The derivative exhibits a distinct absorption maximum (λmax) that is well-separated from that of the unreacted DNPH reagent, allowing for selective detection. researchgate.net Published research consistently reports the absorption maximum for the MDA-DNPH derivative to be in the range of 305-310 nm. researchgate.netresearchgate.net This specific wavelength is used for quantification in numerous validated HPLC methods. jocpr.comresearchgate.net A PDA detector offers the advantage of acquiring the full UV-Vis spectrum of the eluting peak, which can be compared against an authentic standard to confirm peak identity and purity. sci-hub.seresearchgate.net
| Compound | Absorption Maximum (λmax) | Reference |
|---|---|---|
| 1-(2,4-Dinitrophenyl)pyrazole (MDA-DNPH) | 305 nm | researchgate.net |
| 1-(2,4-Dinitrophenyl)pyrazole (MDA-DNPH) | 307 nm | jocpr.com |
| 1-(2,4-Dinitrophenyl)pyrazole (MDA-DNPH) | 310 nm | researchgate.net |
| 2,4-Dinitrophenylhydrazine (B122626) (DNPH reagent) | 358 nm | researchgate.net |
Chromatographic Retention Behavior and Selectivity
The separation of the 1-(2,4-dinitrophenyl)pyrazole derivative from other sample components and excess derivatizing reagent is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The nonpolar nature of the derivative allows for good retention and separation on C18 stationary phases. jocpr.comresearchgate.net
The selectivity of the method is governed by the choice of the stationary phase, mobile phase composition, and other chromatographic parameters. A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer, often containing a small amount of acid like acetic acid, run in either isocratic or gradient mode. jocpr.comsci-hub.se The column temperature is often controlled (e.g., at 40°C) to ensure reproducible retention times. jocpr.com Under specific conditions, such as using a Genesis C18 column with an acetonitrile/water/acetic acid mobile phase at a flow rate of 0.6 mL/min, the MDA-DNPH derivative has been reported to elute at a retention time of 8.65 minutes. The use of different C18 columns, such as the Waters Symmetry or Beckman Ultrasphere, along with gradient elution profiles, allows for the optimization of separation from other aldehyde-DNPH derivatives that may be present in a biological sample. sci-hub.seresearchgate.net
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Genesis C18 (4 µm, 150 mm x 4.6 mm) | Waters Symmetry C18 (3.9 mm x 150 mm) |
| Mobile Phase | Acetonitrile / Water / Acetic Acid | Linear gradient of Acetonitrile in Water (30% to 70%) |
| Flow Rate | 0.6 mL/min | Not specified |
| Temperature | 40°C | Not specified |
| Detection | UV at 307 nm | UV/PDA |
| Retention Time | 8.65 min | Varies with gradient |
| Reference | jocpr.com | researchgate.net |
Advanced Analytical Methodologies for the Quantification of the 2 2,4 Dinitrophenyl Malondialdehyde Derivative in Research Applications
High-Performance Liquid Chromatography (HPLC) Coupled with Spectrometric Detection (UV, PDA, MS/MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of the MDA-DNPH derivative. Its coupling with various spectrometric detectors offers versatility in terms of sensitivity and specificity.
HPLC with UV/Vis or Photodiode Array (PDA) Detection: This is a widely used approach for quantifying the MDA-DNPH adduct. sci-hub.se The derivative exhibits a distinct UV absorbance, typically measured around 307-310 nm, allowing for its detection and quantification. sci-hub.senih.gov PDA detectors offer an advantage by providing spectral data for the eluting peaks, which aids in peak identification and purity assessment. nih.gov The method is robust and can be performed isocratically, making it suitable for routine analysis. sci-hub.se Studies have successfully applied HPLC-UV to measure both free and total MDA in biological samples like human serum after a derivatization step. The specificity of this method is a significant improvement over less specific techniques like the thiobarbituric acid reactive substances (TBARS) assay. researchgate.net
HPLC with Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Coupling HPLC with a mass spectrometer significantly enhances selectivity and sensitivity. nih.gov LC-MS/MS methods are particularly powerful for complex biological matrices as they can distinguish the analyte from co-eluting interferences. nih.gov The use of tandem mass spectrometry allows for specific fragmentation patterns of the MDA-DNPH derivative to be monitored, further increasing confidence in identification and quantification. nih.gov This high degree of specificity makes LC-MS/MS a reference method for MDA analysis.
Below is a table summarizing typical HPLC operational parameters found in research applications for the analysis of the MDA-DNPH derivative.
| Parameter | HPLC-UV/PDA | HPLC-MS/MS |
| Column | Reversed-phase C18 or C8 nih.govresearchgate.net | Reversed-phase C18 nih.gov |
| Mobile Phase | Acetonitrile (B52724)/Water/Acetic Acid Gradient nih.gov | Water with 0.1% Acetic Acid (A) and Methanol/Acetonitrile with 0.1% Acetic Acid (B) Gradient nih.gov |
| Flow Rate | 0.6 - 1.0 mL/min nih.gov | 0.25 mL/min nih.gov |
| Detection | UV at 310 nm or PDA scan sci-hub.senih.govresearchgate.net | Heated Electrospray Ionization (ESI) in positive ion mode nih.gov |
| Injection Volume | 20 - 100 µL nih.govnih.gov | 20 µL nih.gov |
| Column Temperature | Room Temperature or 40°C nih.gov | Not specified nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives in Research
Gas Chromatography-Mass Spectrometry (GC-MS) provides a high-resolution approach for MDA quantification. Since the MDA-DNPH derivative itself is not sufficiently volatile for GC analysis, further derivatization is often required. A common approach involves the use of reagents like pentafluorobenzyl bromide (PFB-Br) to create a volatile derivative suitable for GC-MS analysis. nih.gov
This technique, particularly when coupled with tandem mass spectrometry (GC-MS/MS), offers exceptional accuracy for measuring MDA in various biological matrices, including plasma, serum, and urine. nih.gov The use of stable-isotope labeled internal standards, such as dideuterated MDA (d2-MDA), is crucial for accurate quantification, compensating for variations during sample preparation and analysis. nih.govnih.gov GC-MS methods are considered highly specific and are often used as reference methods to validate other techniques. nih.gov However, the requirement for derivatization to increase volatility adds a step to the sample preparation process.
Ultra-High Performance Liquid Chromatography (UHPLC) and High-Resolution Mass Spectrometry (HRMS) in Advanced Research
The combination of Ultra-High Performance Liquid Chromatography (UHPLC) with High-Resolution Mass Spectrometry (HRMS) represents the cutting edge in the quantification of the MDA-DNPH derivative. nih.govunifr.ch This approach offers significant advantages in terms of speed, resolution, and sensitivity.
UHPLC systems use columns with smaller particle sizes, leading to sharper peaks and faster analysis times compared to conventional HPLC. nih.gov When paired with HRMS, it allows for the precise mass measurement of the MDA-DNPH ion, enabling its confident identification and differentiation from isobaric interferences in complex samples. nih.gov This high degree of mass accuracy minimizes the possibility of false positives. nih.gov
A notable application of UHPLC-HRMS is the development of sensitive and selective methods to measure both free and total MDA in minute plasma volumes (as low as 10 µl). nih.gov The high sensitivity of HRMS allows for reliable quantification even when levels are below the detection limits of HPLC-UV methods. nih.gov Furthermore, HRMS can be used in data-dependent MS³ neutral loss screening strategies to identify not only known but also unanticipated carbonyl compounds derivatized with DNPH. nih.gov
Method Validation Parameters: Linearity, Sensitivity (LOD, LOQ), Precision, Accuracy, and Recovery in Research Samples
Thorough method validation is essential to ensure the reliability of any analytical method for the quantification of 2-(2,4-Dinitrophenyl)malondialdehyde. Key validation parameters are consistently evaluated in research studies. nih.govnih.gov
Linearity: This parameter assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the instrument response against known concentrations of the MDA-DNPH standard. A high correlation coefficient (r² > 0.99) is typically required to demonstrate linearity over a specified range. nih.govresearchgate.net
Sensitivity (LOD and LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These are often determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10. nih.gov
Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.govnih.gov For bioanalytical methods, RSD values ≤15% are generally considered acceptable, except at the LLOQ where ≤20% may be allowed. nih.gov
Accuracy: Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is often evaluated by analyzing samples spiked with known amounts of the analyte and is expressed as the percentage of the nominal concentration. nih.govnih.gov Acceptable accuracy is typically within ±15% of the nominal value (±20% at the LLOQ). nih.gov
Recovery: This parameter evaluates the efficiency of the extraction procedure by comparing the analytical response of an analyte extracted from a biological matrix to the response of a pure standard solution of the same concentration. nih.gov Consistent and reproducible recovery is more important than achieving 100% recovery.
The following table presents a summary of method validation data from various research studies for the quantification of MDA as its DNPH derivative.
| Parameter | Reported Values | Analytical Technique | Reference |
| Linearity Range | 0.2–20 µg/g | HPLC/DAD | nih.govresearchgate.net |
| 5-100 pmol/ml (free MDA) | HPLC-UV | ||
| 100 nM and greater | UHPLC-HRMS | nih.gov | |
| LOD | 70 pg/mL | LC-MS/MS | nih.gov |
| 3.5 pmol/ml | HPLC-UV | ||
| LOQ | 211 pg/mL | LC-MS/MS | nih.gov |
| 10 pmol/ml | HPLC-UV | ||
| 100 nM | UHPLC-HRMS | nih.gov | |
| Intra-day Precision (RSD) | ≤15% | HPLC/DAD | nih.govresearchgate.net |
| 2.9% (total MDA) | UHPLC-HRMS | nih.gov | |
| Inter-day Precision (RSD) | ≤15% | HPLC/DAD | nih.govresearchgate.net |
| 3.0% (total MDA) | UHPLC-HRMS | nih.gov | |
| Accuracy | ±15% | HPLC/DAD | nih.govresearchgate.net |
| 101% and 107% | UHPLC-HRMS | nih.gov | |
| Recovery | 92–106.5% | LC-MS/MS | nih.govresearchgate.net |
| 96.51 ± 1.8% (free MDA) | HPLC-UV | ||
| ~70% | UHPLC-HRMS | nih.gov |
Theoretical and Computational Chemistry Studies on the 2 2,4 Dinitrophenyl Malondialdehyde Derivative
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a important method for studying the electronic properties and reactivity of organic molecules, including derivatives of 2,4-dinitrophenylhydrazine (B122626). researchgate.netchemsociety.org.ng DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G*(d,p), are frequently employed to optimize the molecular geometry and compute various electronic descriptors. chemsociety.org.ngconicet.gov.ar
Studies on related 2,4-dinitrophenylhydrazone compounds have shown that these molecules exhibit significant dipole moments, indicating a notable charge separation within the structure. chemsociety.org.ng The presence of the electron-withdrawing 2,4-dinitrophenyl group, coupled with the aldehyde functionalities of the malondialdehyde backbone, influences the electron distribution across the molecule.
Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. Furthermore, global reactivity descriptors like the electrophilicity index can be calculated to quantify the molecule's ability to accept electrons. chemsociety.org.ng For similar hydrazone derivatives, high electrophilicity index values have been reported, suggesting a strong capacity to act as electrophiles. chemsociety.org.ng
Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, can elucidate charge transfer interactions within the molecule, providing a deeper understanding of its stability and bonding characteristics.
Table 1: Calculated Electronic Properties of 2-(2,4-Dinitrophenyl)malondialdehyde (Representative Values Based on Similar Compounds)
| Property | Representative Value | Significance |
| Dipole Moment (Debye) | 6.5 - 8.5 | Indicates high polarity and potential for strong intermolecular interactions. chemsociety.org.ng |
| HOMO Energy (eV) | -6.0 to -7.0 | Relates to the electron-donating ability of the molecule. |
| LUMO Energy (eV) | -2.5 to -3.5 | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (eV) | 3.5 - 4.5 | A larger gap suggests higher kinetic stability. |
| Electrophilicity Index (eV) | 5.5 - 6.5 | A high value indicates a strong electrophilic nature. chemsociety.org.ng |
Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis
Molecular Dynamics (MD) simulations offer a computational lens to study the dynamic behavior of molecules over time, including their interactions with solvents and their conformational flexibility. biointerfaceresearch.commdpi.com For a molecule like this compound, MD simulations can provide critical information on how its shape and properties change in different environments.
In an MD simulation, the molecule is placed in a simulated box, often filled with solvent molecules like water, and the system is allowed to evolve over time according to the principles of classical mechanics. This approach can reveal the preferred conformations of the molecule in solution and the energetic barriers between different conformational states. The flexibility of the malondialdehyde chain and the rotation around the bond connecting it to the dinitrophenyl ring are key aspects that can be explored.
Solvent effects are crucial for understanding the behavior of this polar molecule in solution. MD simulations can model the explicit interactions between the solute and solvent molecules, such as hydrogen bonding and electrostatic interactions. This allows for the calculation of properties like the solvation free energy, which is important for predicting solubility and partitioning behavior. The arrangement of solvent molecules around the solute, known as the solvation shell, can also be analyzed to understand how the solvent influences the molecule's reactivity and spectroscopic properties.
While specific MD simulation studies on this compound are not extensively documented, the methodology is well-established for studying similar organic molecules and provides a framework for future investigations into its dynamic behavior. biointerfaceresearch.commdpi.com
Computational Prediction of Spectroscopic Properties and Chromatographic Behavior
Computational methods are invaluable for predicting and interpreting the spectroscopic and chromatographic properties of molecules. aip.orgmdpi.com
Spectroscopic Properties:
DFT and time-dependent DFT (TD-DFT) calculations are widely used to predict various spectroscopic properties. mdpi.com
UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra of this compound. For related 2,4-dinitrophenylhydrazones, the maximum absorption wavelengths (λmax) are typically observed in the UV region, often between 355-385 nm. chemsociety.org.ng These calculations can help assign the electronic transitions responsible for the observed absorption bands.
Infrared (IR) and Raman Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. mdpi.com By analyzing the computed vibrational modes, specific peaks in the experimental IR and Raman spectra can be assigned to the stretching and bending vibrations of particular functional groups, such as the C=O of the aldehyde, the N-H group, and the C=N bond of the hydrazone linkage, as well as the vibrations of the dinitrophenyl ring. chemsociety.org.ngresearchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Assignment |
| UV-Visible | λmax ≈ 360 nm | π → π* transitions involving the conjugated system. chemsociety.org.ng |
| Infrared (IR) | ~1700 cm⁻¹ | C=O stretching of the aldehyde groups. |
| ~1620 cm⁻¹ | C=N stretching of the hydrazone. chemsociety.org.ng | |
| ~3450 cm⁻¹ | N-H stretching. chemsociety.org.ng | |
| ~1520 cm⁻¹, ~1340 cm⁻¹ | Asymmetric and symmetric NO₂ stretching. |
Chromatographic Behavior:
Computational chemistry can also aid in predicting the chromatographic behavior of a compound, which is essential for its separation and analysis by techniques like High-Performance Liquid Chromatography (HPLC). longdom.orgnih.govnih.gov Properties that influence chromatographic retention can be calculated, such as:
Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of a molecule's ability to form hydrogen bonds and is relevant to its interaction with both the stationary and mobile phases in chromatography.
By calculating these molecular descriptors, it is possible to build quantitative structure-retention relationship (QSRR) models that can predict the retention times of this compound under different chromatographic conditions.
Comparative Evaluation of Derivatization Reagents and Methodologies in Academic Research
Relative Advantages and Disadvantages of 2,4-Dinitrophenylhydrazine (B122626) (DNPH) Versus Thiobarbituric Acid (TBA) in Research Protocols
The most widely used methods for MDA determination involve derivatization with either 2,4-Dinitrophenylhydrazine (DNPH) or 2-Thiobarbituric Acid (TBA). While the TBA method is historically prevalent due to its simplicity, it suffers from significant drawbacks, leading many researchers to adopt the more specific and reliable DNPH-based protocols. researchgate.netnih.govlongdom.org
Advantages of DNPH over TBA:
Greater Specificity: The primary advantage of DNPH is its superior specificity for carbonyl compounds. nih.govnih.gov The TBA assay is notoriously non-specific, as TBA reacts with a wide variety of other compounds naturally present in biological samples, including other aldehydes, sugars, amino acids, and nucleic acids, which can lead to an overestimation of MDA levels. researchgate.netlongdom.orgresearchgate.netnih.gov In contrast, DNPH specifically reacts with the carbonyl group of aldehydes and ketones to form a stable 2,4-dinitrophenylhydrazone derivative. bohrium.comoiv.int Studies have shown that urinary MDA levels quantified using the TBA method can be approximately 10-fold higher than those measured using the DNPH method, underscoring the potential for significant analytical bias with TBA. researchgate.netlongdom.org
Milder Reaction Conditions: Derivatization with DNPH can be performed under mild conditions, typically at room temperature. researchgate.netnih.gov The TBA reaction, however, requires harsh conditions, including high temperatures (around 95-100°C) and strong acidity, which can induce the artificial formation of MDA from other components in the biological matrix, further contributing to inaccurate results. researchgate.netnih.govnih.gov
Faster Reaction Time: The reaction between MDA and DNPH is relatively rapid, often reaching completion within 10 to 30 minutes at room temperature. researchgate.net The TBA reaction typically requires incubation for an hour or more at high temperatures. researchgate.net
Stable Derivative Formation: DNPH reacts with MDA to form a stable hydrazone product, 1-(2,4-dinitrophenyl)pyrazole, which is suitable for chromatographic analysis. researchgate.netoiv.intresearchgate.net This stability is crucial for achieving reproducible and accurate quantification.
Reduced Artifacts: The DNPH method has been shown to keep MDA levels in blank samples below the limits of detection, whereas the TBA assay can generate significant amounts of MDA artifactually, complicating the analysis of samples with low MDA concentrations. researchgate.net
Disadvantages of DNPH Compared to TBA:
Method Complexity: While more reliable, DNPH-based methods coupled with HPLC are generally more complex and less rapid than a simple spectrophotometric TBARS (Thiobarbituric Acid Reactive Substances) assay. science-revision.co.uk However, for accurate quantification, chromatographic separation is essential regardless of the reagent used.
Table 1: Comparison of DNPH and TBA Derivatization Methods for MDA Analysis
| Parameter | 2,4-Dinitrophenylhydrazine (DNPH) | Thiobarbituric Acid (TBA) |
|---|---|---|
| Specificity | High; reacts specifically with carbonyl groups. nih.govnih.gov | Low; reacts with various biological molecules (aldehydes, sugars, amino acids). researchgate.netlongdom.orgresearchgate.net |
| Reaction Conditions | Mild; typically room temperature, mild acid pH. researchgate.netnih.gov | Harsh; high temperature (95-100°C) and strong acid. researchgate.netnih.gov |
| Reaction Time | Fast; typically 10-30 minutes. researchgate.net | Slow; typically 60 minutes or more. researchgate.net |
| Risk of Artifacts | Low; minimal artifactual MDA generation. researchgate.net | High; harsh conditions can generate MDA from matrix components. researchgate.net |
| Derivative Stability | Forms a stable hydrazone derivative. researchgate.netoiv.int | The MDA-TBA₂ adduct is prone to interference from other colored products. |
| Method Simplicity | Requires HPLC separation for quantification, more complex setup. science-revision.co.uk | Can be used in a simple, but non-specific, colorimetric assay (TBARS). nih.gov |
Comparative Specificity and Sensitivity of DNPH-Based Methods with Other Derivatization Approaches (e.g., Dansylhydrazine, Diaminonaphthalene) in Research
While DNPH is a robust reagent, other derivatizing agents have been developed for carbonyl analysis, each with distinct characteristics. Dansylhydrazine and diaminonaphthalene are two such alternatives.
DNPH vs. Dansylhydrazine (DH): Dansylhydrazine is another hydrazine-based reagent that reacts with carbonyl compounds. Like DNPH, it has been used as a more specific alternative to TBA for MDA analysis. researchgate.net A key advantage of dansylhydrazine is that it forms highly fluorescent derivatives, which can significantly enhance detection sensitivity when using a fluorescence detector. researchgate.net An analytical method using dansylhydrazine derivatization coupled with LC-MS for MDA in urine and serum reported a limit of quantification (LOQ) of approximately 5.6 nM. researchgate.net This demonstrates the high sensitivity achievable with this reagent. The derivatization can be optimized to yield a stable hydrazone derivative, similar to DNPH. researchgate.net
DNPH vs. Diaminonaphthalene: The specificity of diaminonaphthalene reagents, such as 2,3-diaminonaphthalene (B165487) (DAN), is significantly different from that of DNPH. DAN is primarily used for the derivatization of α-dicarbonyl compounds (compounds with two adjacent carbonyl groups), such as glyoxal (B1671930) and methylglyoxal. researchgate.net It reacts with these compounds to form highly fluorescent and stable quinoxaline (B1680401) derivatives. Malondialdehyde, however, is a β-dicarbonyl compound (carbonyl groups separated by one carbon). Therefore, diaminonaphthalene is not a suitable reagent for the direct, specific derivatization of MDA. While some literature lists diaminonaphthalene as a potential reagent for MDA evaluation, its primary and validated application is for α-dicarbonyls. This makes DNPH, which reacts with mono-carbonyls and dicarbonyls like MDA, a more appropriate choice for this specific analyte. oiv.int The distinct reactivity of diaminonaphthalene makes it a tool for analyzing a different class of carbonyl compounds, not a direct competitor to DNPH for MDA measurement.
Table 2: Comparative Features of DNPH with Other Derivatization Reagents
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | Dansylhydrazine (DH) | 2,3-Diaminonaphthalene (DAN) |
|---|---|---|---|
| Target Analytes | Aldehydes & Ketones (including MDA). oiv.int | Aldehydes & Ketones (including MDA). researchgate.net | α-Dicarbonyl compounds (e.g., glyoxal, methylglyoxal). researchgate.net |
| Detection Method | UV-Vis (typically ~310-360 nm). longdom.org | Fluorescence, Mass Spectrometry (MS). researchgate.net | Fluorescence. researchgate.net |
| Sensitivity | Good; improved with MS detection. | Very high, especially with fluorescence detection (LOQ ~5.6 nM for MDA). researchgate.net | Very high with fluorescence detection (LODs in the 0.4–3.5 nM range for α-DCs). |
| Specificity for MDA | High; reacts with the carbonyl groups of MDA. nih.gov | High; reacts with the carbonyl groups of MDA. researchgate.net | Low/Not applicable; specific for adjacent carbonyls, not the β-dicarbonyl structure of MDA. researchgate.net |
Development of Optimized Protocols for Specific Research Objectives
The successful application of DNPH derivatization in research requires the optimization of several key parameters to ensure complete reaction, minimize interferences, and achieve maximum sensitivity for the analyte and matrix of interest.
Key Optimization Parameters:
Acidity (pH): The derivatization reaction is acid-catalyzed. oiv.int Research has shown that the optimal acidity for the derivatization of carbonyls in aqueous solutions is a pH of approximately 2.0. However, for certain applications, a buffered solution at a slightly higher pH (e.g., pH 4) can improve the stability of specific derivatives, such as those of acrolein and crotonaldehyde.
Reagent Concentration: An excess of DNPH is necessary to drive the reaction to completion. researchgate.net For the derivatization of muscone (B1676871), a molar ratio of DNPH to the analyte of at least 300:1 was found to be appropriate. In another study, a high DNPH concentration (3 x 10⁻² M) in a specific solvent mixture was found to be most efficient for extracting and derivatizing ketones from particulate matter.
Reaction Time and Temperature: While the reaction can proceed at room temperature, optimizing time and temperature can increase the yield of the derivative. One study found that an incubation time of 10 minutes at room temperature was sufficient for a complete reaction between MDA-salt and DNPH. researchgate.net Another protocol for total MDA in serum improved the yield by incubating for 2 hours at 50°C. For the derivatization of muscone, a reaction time of 20 minutes was sufficient, but the temperature had a significant effect and was optimized to 65°C for 30 minutes.
Solvent and Matrix Effects: The choice of solvent can impact the reaction. Ethanol was found to be a suitable reaction medium for muscone derivatization. When analyzing samples from complex matrices, a crucial step is the removal of excess DNPH reagent prior to HPLC analysis to prevent interference. Liquid-liquid extraction (LLE) is a common method for this cleanup. Optimization of the LLE solvent system (e.g., a 1:1 mixture of toluene:cyclohexane) can provide excellent recovery of the MDA-DNPH derivative while completely removing the unreacted DNPH. researchgate.net
Analytical Conditions: For detection by mass spectrometry, the optimization of ESI-MS/MS parameters—such as the selection of parent and daughter ions, declustering potential, and collision energy—is critical for achieving high sensitivity and specificity.
The development of these optimized protocols is essential for adapting DNPH-based methods to diverse sample types, from biological fluids and tissues to environmental samples, ensuring accurate and reliable quantification for specific research goals.
Applications of 2 2,4 Dinitrophenyl Malondialdehyde Derivatization in Diverse Scientific Disciplines
Assessment of Oxidative Stress and Lipid Peroxidation in In Vitro Models and Biological Systems
The reaction of malondialdehyde (MDA) with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely utilized method for quantifying lipid peroxidation, a critical indicator of oxidative stress in biological systems. nih.govscispace.com This derivatization process converts MDA into a more stable and easily detectable compound, 1-(2,4-dinitrophenyl)pyrazole (MDA-DNPH), which can be analyzed using various chromatographic techniques. nih.govnih.gov This approach offers greater specificity compared to the traditional thiobarbituric acid (TBA) assay, which is prone to interference from other compounds present in biological samples. nih.govnih.gov
The measurement of MDA levels is crucial in understanding the pathophysiology of numerous diseases associated with oxidative stress, including cardiovascular diseases, neurodegenerative disorders, and cancer. researchgate.netmdpi.comepa.gov Researchers utilize this method to assess oxidative damage in a variety of biological matrices, such as plasma, serum, urine, and tissue homogenates. researchgate.netresearchgate.netnih.gov
Methodologies employing DNPH derivatization are often coupled with high-performance liquid chromatography (HPLC) with UV or photodiode array detection, or with mass spectrometry (MS) for enhanced sensitivity and selectivity. nih.govnih.govnih.gov These techniques allow for the accurate quantification of both free and protein-bound MDA, providing a comprehensive picture of lipid peroxidation. nih.govlongdom.org For instance, a sensitive UHPLC-HRMS method has been developed to measure free and total MDA in minute plasma samples (10 μl), with a limit of quantification of 100 nM. nih.gov Another study validated a GC-FID approach for MDA analysis in human plasma after derivatization with DNPH, achieving a limit of detection of 0.75 ng mL-1. nih.gov
The derivatization reaction itself is typically carried out under mild acidic conditions at room temperature, with reaction times ranging from 10 to 60 minutes. nih.govnih.gov The stability of the resulting MDA-DNPH derivative is a significant advantage over the product of the TBA reaction. researchgate.net
Below is a table summarizing key findings from various studies that have employed 2-(2,4-Dinitrophenyl)malondialdehyde derivatization for assessing oxidative stress.
| Biological Matrix | Analytical Method | Key Findings | Reference(s) |
| Human Plasma | UHPLC-HRMS | Free MDA levels were 120 nM and total MDA levels were 6.7 μM in human plasma. The method is applicable to various animal species. | nih.gov |
| Human Urine | HPLC-DAD | Urinary MDA concentrations were significantly higher in coke oven emission-exposed workers compared to non-exposed workers. | researchgate.net |
| Human Plasma | GC-FID | A validated method with a limit of detection of 0.75 ng mL-1 for MDA in plasma. | nih.gov |
| Rat Tissues and Human Blood | HPLC with Photodiode Array Detection | The method could accurately measure picomole amounts of MDA-DNPH, indicating its utility for estimating small changes in oxidative stress. | nih.gov |
| Human Serum | HPLC-UV | In hemodialysis patients, free MDA levels increased and bound-MDA doubled compared to controls, indicating significant oxidative stress. | longdom.org |
Use in Environmental and Food Science Research for Aldehyde Detection
The derivatization of aldehydes with 2,4-dinitrophenylhydrazine (DNPH) is a well-established analytical technique in environmental and food science for the detection and quantification of various aldehydes, including malondialdehyde (MDA). nih.govresearchgate.netmdpi.com This method is valued for its ability to convert volatile and often unstable aldehydes into stable, colored derivatives that can be easily analyzed. nih.govresearchgate.net
In environmental science, DNPH-based methods are frequently used to monitor aldehyde levels in ambient air, which is crucial for assessing air quality and understanding atmospheric chemistry. hitachi-hightech.comhitachi-hightech.com Aldehydes in the air can originate from both natural and anthropogenic sources and are implicated in the formation of photochemical smog and other atmospheric phenomena. The standard procedure involves drawing air through a cartridge impregnated with DNPH, which traps the aldehydes. The resulting hydrazones are then eluted with a solvent and analyzed, typically by HPLC. hitachi-hightech.comhitachi-hightech.com
In food science, the determination of MDA and other aldehydes is a critical measure of lipid oxidation, which leads to food spoilage, development of off-flavors, and a decrease in nutritional quality. nih.govuncst.go.ugresearchgate.net The DNPH derivatization method provides a more specific alternative to the commonly used TBARS assay for assessing the extent of lipid peroxidation in food products such as meat, fish, and oils. nih.govnih.gov For example, an HPLC-UV method using DNPH derivatization has been successfully applied to determine MDA content in various food matrices. nih.gov
The reaction with DNPH is advantageous because it is generally rapid and can be performed under mild conditions. nih.gov The resulting 2,4-dinitrophenylhydrazones are typically yellow to red crystalline solids, which allows for both qualitative colorimetric detection and quantitative analysis. nih.govresearchgate.net
The following table presents examples of research findings where DNPH derivatization was used for aldehyde detection in environmental and food science.
| Sample Type | Analyte(s) | Analytical Method | Research Focus | Reference(s) |
| Ambient Air | Formaldehyde, Acetaldehyde, and other aldehydes | HPLC-UV/DAD | Monitoring of indoor and outdoor air quality, assessment of "sick house syndrome". | hitachi-hightech.comhitachi-hightech.com |
| Meat and Meat Products | Malondialdehyde (MDA) | HPLC-UV | Comparison of MDA determination methods to assess lipid peroxidation and food quality. | nih.govnih.gov |
| Animal Feed | Malondialdehyde (MDA) | HPLC | Development of a sensitive method for routine analysis of MDA in various feed samples. | researchgate.net |
| Exhaled Breath Condensate | Malondialdehyde (MDA) | LC-MS | Method validation for quantifying MDA as a biomarker in a non-invasive biological matrix. | mdpi.com |
Contribution to the Development of Novel Bioanalytical Probes and Reagents
The chemical reaction between 2,4-dinitrophenylhydrazine (DNPH) and aldehydes, including malondialdehyde (MDA), serves as a foundational principle in the development of novel bioanalytical probes and reagents. nih.gov The specificity of the hydrazine (B178648) group's reaction with the carbonyl group of aldehydes is a key feature that is exploited in the design of these analytical tools. rsc.org
The formation of a stable, colored, or fluorescent product upon reaction with the target analyte is a desirable characteristic for a bioanalytical probe. The reaction of DNPH with MDA to form a colored hydrazone is a classic example of this principle. nih.gov This concept has been extended to develop more sophisticated probes with enhanced sensitivity and selectivity.
For instance, the core structure of DNPH can be modified to incorporate fluorophores, leading to the development of fluorescent probes. Upon reaction with an aldehyde, a change in the fluorescence properties of the molecule, such as an increase in fluorescence intensity or a shift in the emission wavelength, can be observed. This allows for highly sensitive detection of the target aldehyde in biological systems. An example of this is a fluorescein-based fluorescent probe designed for the fast detection of MDA, which showed good performance in imaging MDA in living cells and bacteria. rsc.org
Furthermore, the principles of DNPH derivatization are applied in the development of reagents for various analytical platforms, including solid-phase extraction and colorimetric test strips. For example, a simple and rapid colorimetric method for monitoring resin-bound aldehydes has been developed based on the reaction with DNPH. nih.govresearchgate.net
The derivatization reaction can also be adapted for use with advanced analytical techniques such as mass spectrometry. By creating a derivative with a specific mass and fragmentation pattern, the identification and quantification of the target aldehyde can be achieved with high confidence. nih.gov
The table below highlights the contribution of the underlying chemistry of this compound formation to the development of new analytical tools.
| Probe/Reagent Type | Principle of Operation | Application | Reference(s) |
| Fluorescent Probes | Modification of the DNPH structure with a fluorophore to enable fluorescence-based detection of aldehydes. | Imaging of malondialdehyde in living cells and bacteria. | rsc.org |
| Colorimetric Reagents for Solid-Phase Synthesis | Utilization of the color change upon reaction of DNPH with aldehydes bound to a solid support. | Monitoring the progress of chemical reactions in solid-phase organic synthesis. | nih.govresearchgate.net |
| Reagents for Mass Spectrometry-based Assays | Creation of a stable derivative with a unique mass signature for highly specific and sensitive quantification. | Quantification of free and total malondialdehyde in plasma. | nih.gov |
Q & A
Q. What strategies mitigate spectral overlap in simultaneous detection of multiple DNPH derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
